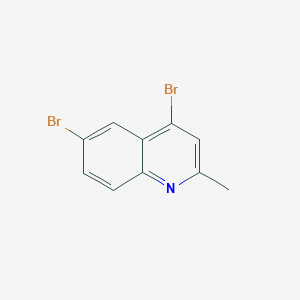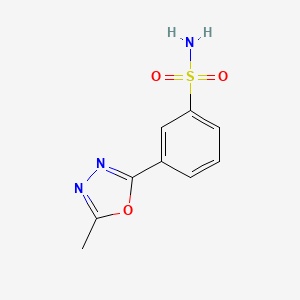
3-(5-Méthyl-1,3,4-oxadiazol-2-yl)benzènesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
Several research studies have explored the synthesis of this compound. One such study employed physicochemical and analytical techniques (including 1H-NMR , FTIR , mass spectra, and elemental analyses**) to establish the structures of newly synthesized molecules. The synthesis likely involves the condensation of appropriate precursors to form the desired 3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Applications anticancéreuses
Les oxadiazoles, y compris le composé en question, ont été largement étudiés pour leur potentiel en tant qu'agents anticancéreux. La structure unique des oxadiazoles permet la synthèse de composés qui peuvent être criblés pour leur activité contre diverses lignées de cellules cancéreuses. Par exemple, certains dérivés d'oxadiazole ont montré des résultats prometteurs dans l'inhibition de la croissance des lignées de cellules cancéreuses MCF-7 et KB, avec des valeurs de CI50 indiquant une puissance modérée . Ces résultats suggèrent que le 3-(5-Méthyl-1,3,4-oxadiazol-2-yl)benzènesulfonamide pourrait être un candidat pour des investigations plus approfondies dans les thérapies anticancéreuses.
Potentiel antidiabétique
La partie oxadiazole est également reconnue pour ses propriétés antidiabétiques. La recherche a indiqué que les dérivés d'oxadiazole peuvent jouer un rôle dans la gestion des niveaux de sucre dans le sang, ce qui est crucial pour le traitement du diabète. La capacité du composé à agir sur les voies biologiques liées au diabète en fait une molécule intéressante pour le développement de nouveaux médicaments antidiabétiques .
Activité antivirale
Les composés contenant le cycle oxadiazole ont été évalués pour leurs activités antivirales. Ces études visent à découvrir de nouveaux médicaments capables d'inhiber la réplication des virus, offrant ainsi un moyen de lutter contre les infections virales. La flexibilité structurale des oxadiazoles permet la conception de molécules qui peuvent cibler des protéines virales spécifiques .
Effets anti-inflammatoires et analgésiques
Les propriétés anti-inflammatoires et analgésiques des oxadiazoles sont bien documentées. Les chercheurs ont synthétisé divers dérivés d'oxadiazole qui ont démontré une réduction significative de l'inflammation et de la douleur dans des modèles précliniques. Ceci suggère que le this compound pourrait être étudié pour son utilisation potentielle dans le traitement des affections associées à la douleur et à l'inflammation .
Propriétés antibactériennes et antifongiques
Les composés oxadiazole ont montré des activités antibactériennes et antifongiques. Ces propriétés les rendent précieux dans la recherche de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques. Des études ont rapporté une action antibactérienne modérée contre diverses souches bactériennes, indiquant le potentiel de ce composé pour être développé en une nouvelle classe d'antibiotiques .
Inhibition enzymatique
Les inhibiteurs enzymatiques sont cruciaux dans le traitement de diverses maladies. Les oxadiazoles ont été identifiés comme des inhibiteurs potentiels de la tyrosine kinase, qui sont importants dans les voies de signalisation des cellules cancéreuses. De plus, ils ont été étudiés comme des inhibiteurs de la cathepsine K, ce qui pourrait avoir des implications dans le traitement de l'ostéoporose .
Applications en science des matériaux
Au-delà des applications biomédicales, les oxadiazoles ont été utilisés en science des matériaux en raison de leur cœur à haute énergie et de leur bilan en oxygène favorable. Ces propriétés les rendent adaptés à une utilisation dans diverses applications industrielles, notamment le développement de matériaux énergétiques .
Applications diverses
La polyvalence des oxadiazoles s'étend à un large éventail d'applications diverses, y compris leur utilisation comme vasodilatateurs et anticonvulsivants. La capacité à synthétiser des dérivés d'oxadiazole avec des propriétés spécifiques permet aux chercheurs d'adapter ces composés à des utilisations thérapeutiques diverses .
Mécanisme D'action
Target of Action
The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, also known as 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, is a type of oxadiazole derivative . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer , antifungal , and antibacterial effects . .
Mode of Action
Oxadiazole derivatives are generally known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target . The interaction with the target can lead to changes in the target’s function, which can result in the observed biological effects .
Biochemical Pathways
Oxadiazole derivatives are known to affect various biochemical pathways depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, and microbial infection, among others .
Pharmacokinetics
Oxadiazole derivatives are generally known for their good pharmacokinetic properties, which contribute to their potential as therapeutic agents .
Result of Action
Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have anticancer, antifungal, and antibacterial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the associated biochemical pathways .
Avantages Et Limitations Des Expériences En Laboratoire
MOPS has several advantages in laboratory experiments. It is a relatively inexpensive and readily available compound. It is also easy to use and can be stored for long periods of time without significant degradation. However, MOPS can be toxic to cells in high concentrations, and it can interfere with the activity of enzymes in aqueous solutions.
Orientations Futures
MOPS has potential applications in a variety of fields, including drug delivery, gene therapy, and regenerative medicine. It could be used to create targeted drug delivery systems, with the ability to bind to specific molecules and transport them to the desired location. In addition, MOPS could be used to deliver genes to cells, allowing for the manipulation of gene expression and the development of novel therapies. Finally, MOPS could be used to create scaffolds for tissue regeneration, allowing for the repair of damaged tissues.
Analyse Biochimique
Biochemical Properties
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can lead to conformational changes in the enzyme, rendering it inactive . Additionally, this compound can modulate gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of the compound, as well as for its pharmacological activity.
Transport and Distribution
The transport and distribution of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. This distribution is essential for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is crucial for the compound’s ability to interact with specific biomolecules and exert its biological effects.
Propriétés
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWAVIGJECTUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
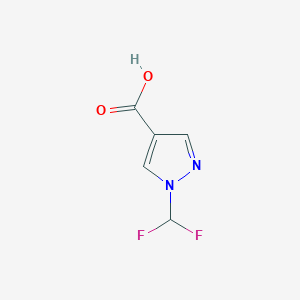
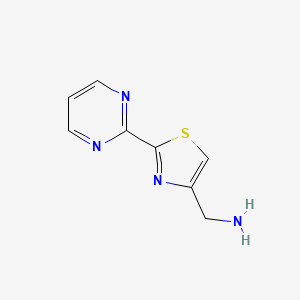
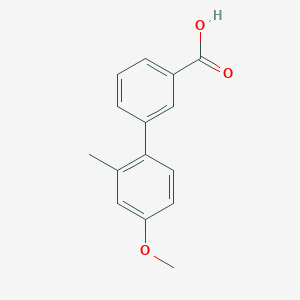

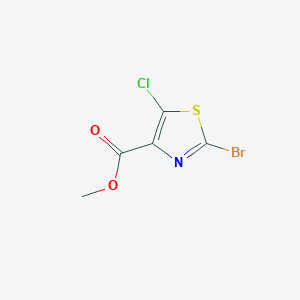
![[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine](/img/structure/B1415162.png)
![3-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1415163.png)
